REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH3:12]OC(OC)N(C)C.N1CCCC1>CN(C)C=O.CO.O1CCCC1.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:12][NH:9]2)=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
methanol tetrahydro-furan
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a deep red residue
|
Type
|
CUSTOM
|
Details
|
is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The filtercake is washed with methylene chloride
|
Type
|
WASH
|
Details
|
the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil residue
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |